methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
Description
Methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a β-keto ester moiety. Its molecular formula is C₁₀H₁₁NO₃, with a monoisotopic mass of 193.0739 Da (calculated) .
Properties
CAS No. |
1782714-60-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-11-8(5-7)9(12)6-10(13)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
IQWJFPOWDKISOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: 3-(4-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: 4-halogenated this compound.
Scientific Research Applications
Methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding acid, which may then interact with the active site of an enzyme, inhibiting its activity. The pyridine ring can also participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): Compounds like ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (3-nitro group) exhibit lower synthetic yields (45–50%) compared to non-EWG analogs, likely due to steric and electronic challenges during alkylation .
- Pyridine vs.
- Ester Group Variations : Methyl esters (e.g., target compound) generally offer higher metabolic stability compared to ethyl esters, which may influence pharmacokinetics in therapeutic applications .
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
